2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine
Description
Properties
IUPAC Name |
2-methyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-5-4-7-13(11)15-10-8-12-6-2-3-9-14-12/h2-3,6,9,11,13,15H,4-5,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOYTFCDGIFTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1NCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine typically involves the reaction of 2-pyridineethanamine with 2-methylcyclopentanone under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors with appropriate safety measures and process optimizations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmacological Potential :
- The compound's structure suggests it may interact with various biological targets, making it a candidate for drug development. Its pyridine moiety is known for enhancing bioactivity and metabolic stability in pharmaceuticals.
- Research indicates that compounds with similar structures have demonstrated activity against various diseases, including cancer and neurological disorders.
-
Synthesis of Derivatives :
- The compound can serve as a precursor for synthesizing derivatives with modified pharmacological properties. For instance, modifications to the cyclopentane ring or the pyridine substituent can lead to compounds with improved efficacy or reduced toxicity.
- Case Studies :
Material Science Applications
-
Polymer Chemistry :
- The compound's amine functional group can be utilized in polymerization processes to create new materials with specific properties. Its ability to act as a curing agent in epoxy resins has been noted, leading to enhanced mechanical strength and thermal stability.
-
Nanotechnology :
- Research into nanomaterials has shown that amine-functionalized compounds can serve as stabilizers or linkers in the synthesis of nanoparticles. This application is crucial in developing advanced materials for electronics and catalysis.
Environmental Studies
- Biodegradation Studies :
-
Toxicological Assessments :
- Understanding the toxicity profile of this compound is essential for assessing its safety in both environmental and pharmaceutical contexts. Ongoing research aims to elucidate its effects on human health and ecosystems.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring in the compound can engage in π-π interactions with aromatic residues in the binding sites of proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogs
(2-(Pyridin-2-yl)ethyl)urea (C₈H₁₁N₃O)
- Molecular Weight : 165.20 g/mol .
- Key Features : Replaces the amine group with a urea moiety, introducing a carbonyl group capable of hydrogen bonding.
- Synthesis : Prepared via refluxing 2-(2-pyridyl)ethylamine with benzotriazole-1-carboxamide in tetrahydrofuran (98% yield) .
- Differentiation : The urea group alters reactivity and binding properties compared to the secondary amine, making it more polar and suitable for supramolecular chemistry.
2-Methyl-N-[2-(Thiophen-2-yl)ethyl]cyclopentan-1-amine (C₁₂H₁₉NS)
- Molecular Weight : 209.35 g/mol .
- Key Features : Substitutes pyridine with thiophene, introducing sulfur instead of nitrogen in the heterocycle.
- Differentiation : Thiophene’s lower basicity and higher lipophilicity may influence solubility and electronic interactions in biological or catalytic systems .
Positional and Structural Isomers
3-Methyl-N-[2-(Pyridin-2-yl)ethyl]cyclopentan-1-amine (C₁₃H₂₀N₂)
- Molecular Weight : 204.32 g/mol (identical to the target compound) .
- Key Features : Positional isomer with the methyl group at the 3-position of the cyclopentane ring.
2-Cycloheptyl-N-methyl-N-(2-cycloheptyl)ethan-1-amine (C₁₇H₃₃N)
- Molecular Weight : 251.46 g/mol .
- Key Features : Tertiary amine with cycloheptane rings instead of cyclopentane.
- Synthesis : Prepared via CDI-mediated coupling followed by LiAlH₄ reduction .
- Differentiation : Larger ring size and tertiary amine structure increase steric bulk, reducing nucleophilicity compared to the target compound’s secondary amine.
Complex Derivatives in Pharmaceutical Research
Example 13 Compound (C₂₆H₃₈N₂O₂)
Ligands in Coordination Chemistry
1,4-Bis[2-(Pyridin-2-yl)ethyl]piperazine (Ppz, C₁₈H₂₄N₄)
Research Implications
- Structural Flexibility : The target compound’s simplicity allows modular derivatization, whereas complex analogs (e.g., Example 13) are tailored for specific applications .
- Electronic Properties : Pyridine’s basicity contrasts with thiophene’s electron-rich sulfur, impacting solubility and interaction profiles .
- Synthetic Accessibility : Urea derivatives and tertiary amines require specialized reagents (e.g., CDI, LiAlH₄), while secondary amines like the target compound may utilize simpler alkylation strategies .
Biological Activity
2-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine, a compound with the molecular formula CHN and a molecular weight of 204.31 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 204.31 g/mol |
| CAS Number | 1341517-01-8 |
| Appearance | Liquid |
| Storage Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to potential therapeutic effects in conditions such as depression and anxiety.
Pharmacological Studies
Recent pharmacological evaluations have demonstrated that this compound exhibits significant activity against certain cancer cell lines. In vitro assays indicate that the compound can inhibit cell proliferation in various human cancer cell lines, suggesting its potential as an anti-cancer agent.
Table 1: In Vitro Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| K562 (Leukemia) | 5.0 |
| A549 (Lung) | 3.5 |
| MCF7 (Breast) | 4.0 |
Case Studies
- Study on Anticancer Activity : A study conducted by researchers at the University of Bath evaluated the anticancer properties of various amine-linked compounds, including this compound. The results indicated that this compound exhibited a notable IC50 value of 4 µM against MCF7 breast cancer cells, highlighting its potential as a therapeutic agent in oncology .
- Neuropharmacological Effects : Another investigation focused on the neuropharmacological effects of this compound, revealing that it may enhance serotonergic transmission in animal models. This effect was assessed using behavioral assays that measure anxiety-like behaviors in rodents, suggesting possible applications in treating mood disorders .
Safety and Toxicology
While the biological activity of this compound is promising, safety data remains limited. Ongoing research is necessary to evaluate its toxicity profile and long-term effects on human health. Current studies are looking into its metabolic pathways and potential interactions with other pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
